
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate is a complex organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from hydroxylamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate typically involves the formation of the oxime group through the reaction of hydroxylamine with a carbonyl compound. The general synthetic route can be summarized as follows:
Formation of the Oxime: The starting material, 4-methyldiphenylmethoxyacetone, reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Formation of the Acetamide: The oxime is then treated with acetic anhydride to form the acetamide derivative.
Formation of the Hydrogen Maleate Salt: Finally, the acetamide oxime is reacted with maleic acid to form the hydrogen maleate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitriles and other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate has several applications in scientific research:
Medicinal Chemistry: Oximes are known for their ability to act as antidotes for organophosphate poisoning by reactivating acetylcholinesterase.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: Oximes have been studied for their potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate involves its interaction with specific molecular targets. For example, in the context of organophosphate poisoning, the oxime group can reactivate acetylcholinesterase by cleaving the phosphate bond formed between the enzyme and the organophosphate . This restores the normal function of the enzyme and alleviates the toxic effects of the organophosphate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications.
Methoxime: An oxime used in medicinal chemistry for its reactivating properties.
Uniqueness
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate is unique due to its specific structural features, such as the presence of the 4-methyldiphenylmethoxy group, which may confer unique reactivity and biological activity compared to other oximes .
Eigenschaften
CAS-Nummer |
20181-61-7 |
|---|---|
Molekularformel |
C20H22N2O6 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(Z)-[1-amino-2-[(4-methylphenyl)-phenylmethoxy]ethylidene]-hydroxyazanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H18N2O2.C4H4O4/c1-12-7-9-14(10-8-12)16(20-11-15(17)18-19)13-5-3-2-4-6-13;5-3(6)1-2-4(7)8/h2-10,16,19H,11H2,1H3,(H2,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
SLNAWKZWDVMESU-BTJKTKAUSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OC/C(=[NH+]/O)/N.C(=C\C(=O)[O-])\C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=[NH+]O)N.C(=CC(=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



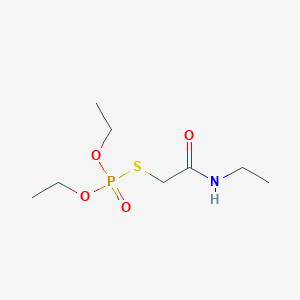
![{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13731389.png)
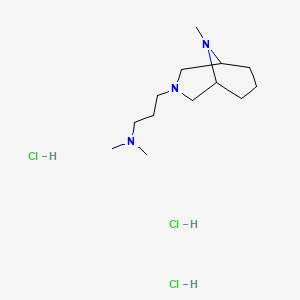
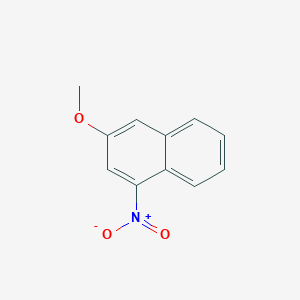


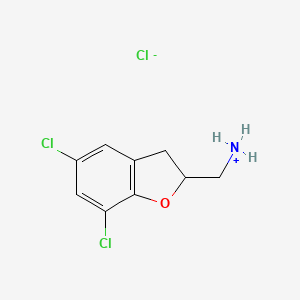
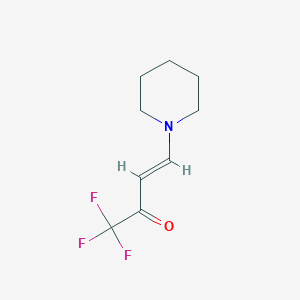
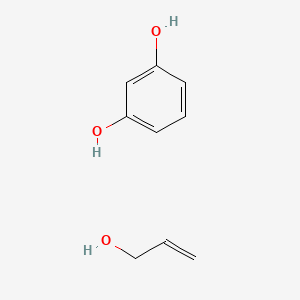
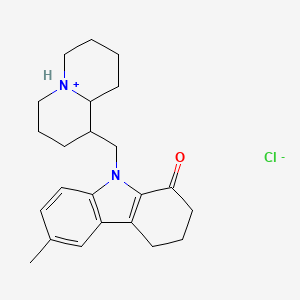

![sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate](/img/structure/B13731447.png)

